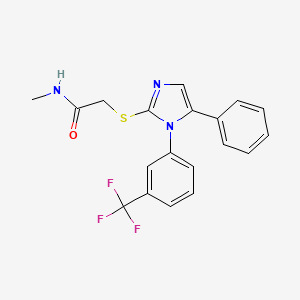
N-methyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16F3N3OS and its molecular weight is 391.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-methyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, identified by its CAS number 1226446-44-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a molecular weight of 391.4 g/mol and features an imidazole ring, a thioacetamide moiety, and a trifluoromethyl group, which are significant for its biological interactions. The presence of these functional groups suggests potential activity against various biological targets.
Antiviral Activity
Research indicates that derivatives of imidazole thioacetanilides, including this compound, exhibit significant antiviral properties. A study focused on the synthesis and evaluation of such compounds demonstrated that they act as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds showed promising inhibitory effects with IC50 values indicating effective concentrations needed to inhibit viral replication in vitro .
Antitumor Activity
Another area of research has explored the anticancer potential of thiazole and imidazole derivatives. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. For instance, compounds containing imidazole rings demonstrated cytotoxicity against various cancer cell lines, with IC50 values often lower than those of standard chemotherapeutic agents such as doxorubicin .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of imidazole derivatives, this compound was tested against HIV strains. The compound exhibited an IC50 value of approximately 0.35 µM, demonstrating its potential as an effective antiviral agent .
Case Study 2: Anticancer Activity
A separate investigation into the anticancer properties of similar compounds revealed that N-methyl derivatives with imidazole structures displayed significant cytotoxicity against human glioblastoma and melanoma cell lines. The study reported IC50 values ranging from 10–30 µM, indicating substantial anticancer potential compared to existing treatments .
Properties
IUPAC Name |
N-methyl-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c1-23-17(26)12-27-18-24-11-16(13-6-3-2-4-7-13)25(18)15-9-5-8-14(10-15)19(20,21)22/h2-11H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKVOMWSIXMTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














